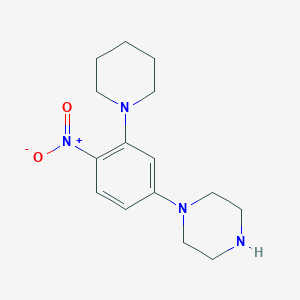

1-(4-Nitro-3-piperidin-1-ylfenil)piperazina

Descripción general

Descripción

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine is a chemical compound with the molecular formula C15H22N4O2 and a molecular weight of 290.36 g/mol . This compound is characterized by the presence of a piperazine ring and a nitro group attached to a phenyl ring, which is further substituted with a piperidine moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Métodos De Preparación

The synthesis of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine typically involves the reaction of 1-(4-nitrophenyl)piperazine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group and piperazine ring play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparación Con Compuestos Similares

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine can be compared with other similar compounds, such as:

1-(4-Nitrophenyl)piperazine: Lacks the piperidine moiety, which may result in different biological activities and chemical properties.

1-(4-Aminophenyl)piperazine:

Piperidine derivatives: Various piperidine derivatives may have similar structural features but differ in their specific substituents and resulting properties.

The uniqueness of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine (NPP) is a synthetic compound that belongs to the class of piperazine derivatives. With the molecular formula C15H22N4O2 and a molecular weight of approximately 290.36 g/mol, NPP has garnered attention in neuropharmacology due to its potential interactions with various neurotransmitter systems. This article delves into the biological activity of NPP, exploring its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The unique structure of NPP features a piperazine core substituted with a 4-nitro-3-piperidinylphenyl group, which contributes to its biological activity. The nitro group enhances reactivity, allowing for potential interactions with biological targets such as neurotransmitter receptors.

| Property | Details |

|---|---|

| Molecular Formula | C15H22N4O2 |

| Molecular Weight | 290.36 g/mol |

| Structural Features | Piperazine core, nitro group |

Research indicates that NPP may interact with several neurotransmitter receptors, particularly dopamine and serotonin receptors. These interactions could influence neurotransmission pathways, making NPP a candidate for studies related to mood disorders and anxiety . The specific binding affinities and mechanisms remain to be fully elucidated, necessitating further research.

Neuropharmacological Effects

NPP has shown significant activity in modulating neurotransmission. Preliminary studies suggest that it may influence serotonin and dopamine pathways, which are critical in the treatment of various neuropsychiatric conditions. For example, compounds structurally similar to NPP have demonstrated efficacy in reducing symptoms associated with depression and anxiety disorders .

Neuropharmacological Studies

A study conducted by researchers at [source] evaluated the effects of NPP on serotonin receptor activity. The results indicated that NPP binds to serotonin receptors, influencing neurotransmitter release. This finding aligns with its potential application in treating mood disorders.

Comparative Analysis

Comparative studies have highlighted the unique pharmacological profiles of NPP against other piperazine derivatives:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-(4-Nitro-3-pyrrolidin-1-ylphenyl)piperazine | C14H20N4O2 | Contains a pyrrolidine ring instead of piperidine |

| 1-(4-Amino-3-piperidin-1-ylphenyl)piperazine | C15H22N4 | Lacks nitro group; may exhibit different activity |

| 1-(3-Chloro-4-pyridinyl)piperazine | C13H15ClN2 | Contains a chloro substituent; different receptor interactions |

Future Directions

The biological activity of NPP presents numerous avenues for future research:

- Detailed Mechanistic Studies: Further exploration into the specific mechanisms by which NPP interacts with neurotransmitter systems is essential.

- Therapeutic Applications: Investigating the efficacy of NPP in clinical settings for mood disorders and anxiety could provide valuable insights into its therapeutic potential.

- Exploration of Antimicrobial Properties: Dedicated studies aimed at elucidating the antimicrobial and anti-inflammatory properties could expand the applicability of NPP in medicinal chemistry.

Propiedades

IUPAC Name |

1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c20-19(21)14-5-4-13(17-10-6-16-7-11-17)12-15(14)18-8-2-1-3-9-18/h4-5,12,16H,1-3,6-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZDTNCUMWPRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC(=C2)N3CCNCC3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386616 | |

| Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787317 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

346704-04-9 | |

| Record name | 1-(4-nitro-3-piperidin-1-ylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.